molecular formula C18H24BBrN2O4 B2690299 tert-Butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine-1-carboxylate CAS No. 1632996-84-9

tert-Butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine-1-carboxylate

Cat. No.: B2690299
CAS No.: 1632996-84-9
M. Wt: 423.11
InChI Key: CMRCYVIXCKDWHF-UHFFFAOYSA-N
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Description

tert-Butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine-1-carboxylate: is a complex organic compound that belongs to the class of boronic esters. This compound is notable for its utility in various chemical reactions, particularly in the field of organic synthesis. It is often used as an intermediate in the synthesis of more complex molecules due to its reactivity and stability.

Preparation Methods

The synthesis of tert-Butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine-1-carboxylate typically involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Coupling Reactions: The boronic ester group makes it suitable for Suzuki–Miyaura coupling reactions, forming new carbon-carbon bonds.

    Oxidation and Reduction: While less common, the compound can also undergo oxidation and reduction reactions under specific conditions.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene and ethanol.

Scientific Research Applications

tert-Butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine-1-carboxylate is used extensively in scientific research, particularly in:

Mechanism of Action

The mechanism by which this compound exerts its effects is primarily through its reactivity in chemical reactions. The boronic ester group allows it to participate in Suzuki–Miyaura coupling reactions, forming new carbon-carbon bonds. This reactivity is facilitated by the palladium catalyst, which undergoes oxidative addition, transmetalation, and reductive elimination steps to complete the reaction cycle .

Comparison with Similar Compounds

Similar compounds include other boronic esters and halogenated pyridines. For example:

  • tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
  • tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate

The unique combination of the pyrrolo[2,3-c]pyridine core with the boronic ester and bromine substituents makes tert-Butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine-1-carboxylate particularly valuable in certain synthetic applications .

Properties

IUPAC Name

tert-butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24BBrN2O4/c1-16(2,3)24-15(23)22-10-12(11-8-14(20)21-9-13(11)22)19-25-17(4,5)18(6,7)26-19/h8-10H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMRCYVIXCKDWHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=CN=C(C=C23)Br)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24BBrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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